![molecular formula C20H22N2O2S B2475381 3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-45-1](/img/structure/B2475381.png)
3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1,3,5-oxadiazocine class of compounds . These are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings. In this case, the ring contains carbon, nitrogen, and oxygen atoms.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, 1,3,5-oxadiazocines can undergo ring-opening reactions under certain conditions .Aplicaciones Científicas De Investigación
Chemical Structure and Transformations
The compound 3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione belongs to a class of chemicals that undergo interesting transformations in the presence of certain solvents and conditions. For example, similar compounds have been observed to undergo isomerization in DMSO solution, forming mixtures with other complex structures, which highlights the dynamic behavior of such molecules under various chemical conditions (Sedova et al., 2017).
Crystal Packing and Molecular Structure
Research on related 1,3,4-oxadiazol-2(3H)-thiones has revealed insights into their crystal and molecular structures. These studies are crucial for understanding how such compounds interact in the solid state, which can influence their reactivity and potential applications in material science. For instance, the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones has been explored, showing that structural differences impact their solid-state arrangements (Khan et al., 2014).
Synthesis and Antifungal Activity
Compounds within this chemical family have been synthesized using green chemistry approaches, such as ultrasound and molecular sieves, and evaluated for their antifungal properties. This demonstrates the potential pharmaceutical applications of these compounds, where their structural features can be optimized for maximal biological activity. Notably, some synthesized derivatives have shown promising antifungal activity against human pathogenic fungal strains, indicating their potential in developing new antifungal agents (Nimbalkar et al., 2016).
Anticancer Potential
Additionally, derivatives of such compounds have been investigated for their anticancer properties. The synthesis and evaluation of these derivatives against various human cancer cell lines provide insights into their potential therapeutic applications. Some compounds have shown good to moderate activity, suggesting their relevance in the search for new anticancer drugs (Yakantham et al., 2019).
Corrosion Inhibition
Interestingly, oxadiazole derivatives, closely related to the compound , have been studied for their application in corrosion inhibition. These studies are essential for understanding how such compounds can protect metals from corrosion, which has implications in materials science and engineering. The effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments has been documented, showcasing their utility beyond biological applications (Kalia et al., 2020).
Propiedades
IUPAC Name |
10-(3-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-4-13-7-5-8-14(11-13)22-19(25)21-16-12-20(22,2)24-18-15(16)9-6-10-17(18)23-3/h5-11,16H,4,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQONNJQWRQEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


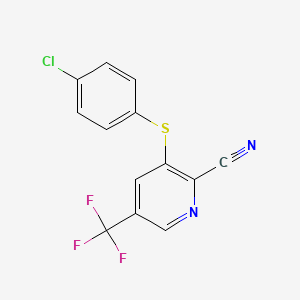
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)
![6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2475304.png)

![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2475306.png)
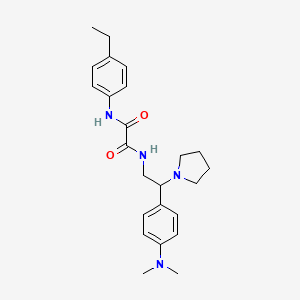

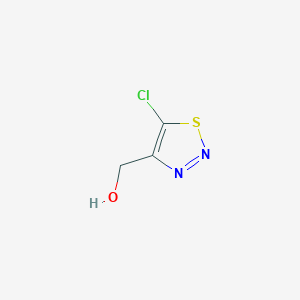
![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)
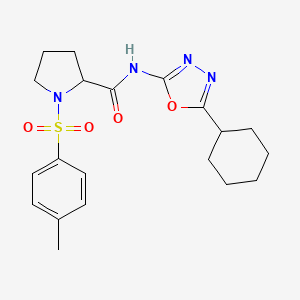
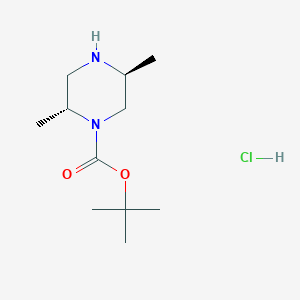
![4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide](/img/structure/B2475319.png)
![2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2475320.png)